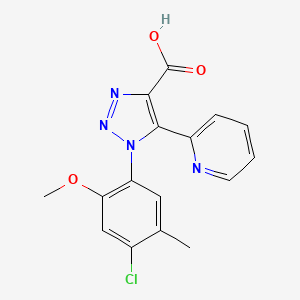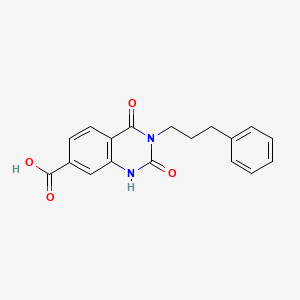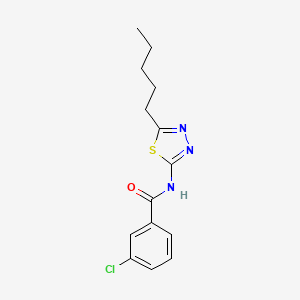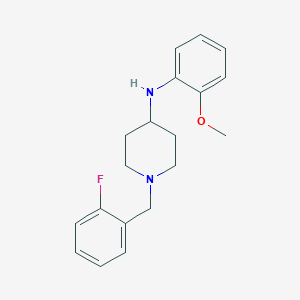![molecular formula C24H29BrN4O3S B15154904 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromine atom, a piperazine ring, and a thioamide group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is functionalized with a butanoyl group through an acylation reaction using butanoyl chloride in the presence of a base such as triethylamine.
Coupling with 4-bromoaniline: The functionalized piperazine is then coupled with 4-bromoaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.
Thioamide formation: The intermediate is reacted with thiourea to introduce the thioamide group.
Final coupling: The thioamide intermediate is then coupled with 4-ethoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The thioamide group can be oxidized to a sulfoxide or reduced to a thiol.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation reactions: Sulfoxide or sulfone derivatives.
Reduction reactions: Thiol derivatives.
Coupling reactions: Biaryl compounds.
Applications De Recherche Scientifique
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide has several scientific research applications:
Medicinal chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.
Materials science: Exploring its use in the synthesis of novel materials with unique properties.
Biological research: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-(Bromomethyl)pyridine
- 4-bromo-4’,4’'-dimethoxytriphenylamine
Uniqueness
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is unique due to its combination of a bromine atom, a piperazine ring, and a thioamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C24H29BrN4O3S |
|---|---|
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
3-bromo-N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H29BrN4O3S/c1-3-5-22(30)29-14-12-28(13-15-29)19-9-7-18(8-10-19)26-24(33)27-23(31)17-6-11-21(32-4-2)20(25)16-17/h6-11,16H,3-5,12-15H2,1-2H3,(H2,26,27,31,33) |
Clé InChI |
IWXSBCQYJSJALB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)
![Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B15154846.png)
![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154872.png)



![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)

![methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate](/img/structure/B15154920.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B15154924.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
